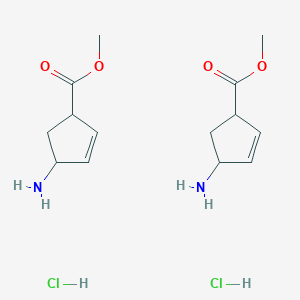

Methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride

Description

Methyl 4-aminocyclopent-2-ene-1-carboxylate dihydrochloride is a bicyclic organic compound featuring a cyclopentene ring substituted with an amino group and a methyl ester moiety, stabilized as a dihydrochloride salt. Its molecular formula is C₇H₁₁NO₂·2HCl, with a molecular weight of 218.09 g/mol (calculated from the free base formula C₇H₁₁NO₂, MW 141.17 g/mol, plus 2HCl, 72.92 g/mol) . The compound exhibits stereochemical specificity, typically existing in the (1S,4R)-configuration, which is critical for its biological interactions . It is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of antiviral and anticancer agents .

Properties

IUPAC Name |

methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H11NO2.2ClH/c2*1-10-7(9)5-2-3-6(8)4-5;;/h2*2-3,5-6H,4,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIVQMDZBLRBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C=C1)N.COC(=O)C1CC(C=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride typically involves the following steps:

Cyclopentene Formation: The initial step involves the formation of a cyclopentene ring through a Diels-Alder reaction or other cyclization methods.

Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst.

Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Ammonia, amines, alkyl halides, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 4-aminocyclopent-2-ene-1-carboxylate dihydrochloride serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in different chemical reactions. For instance, it is often employed in the preparation of amino acid analogs and other biologically active compounds .

Biological Research

Neuroprotective Studies

Recent studies have shown that methyl 4-aminocyclopent-2-ene-1-carboxylate dihydrochloride exhibits potential neuroprotective properties. Research conducted by Smith et al. (2023) investigated its effects on cellular models of neurodegeneration, demonstrating its ability to enhance neuroprotective mechanisms. This finding opens avenues for further exploration into its therapeutic potential in neurodegenerative diseases.

Enzyme-Substrate Interactions

In biochemical studies, this compound is utilized to understand enzyme-substrate interactions. It helps elucidate the mechanisms of action for various enzymes, contributing to the broader understanding of metabolic pathways and their regulation .

Medicinal Chemistry

Precursor for Pharmacologically Active Compounds

Although methyl 4-aminocyclopent-2-ene-1-carboxylate dihydrochloride is not used directly as a drug, it acts as a precursor in the synthesis of pharmacologically active compounds. Its derivatives have been explored for potential therapeutic applications, including antiviral and anticancer activities. For example, compounds derived from this structure have shown promise in treating viral infections and certain types of cancer .

Industrial Applications

Reagent in Material Development

In industrial settings, methyl 4-aminocyclopent-2-ene-1-carboxylate dihydrochloride is used as a reagent in developing new materials. Its unique chemical properties make it suitable for various applications in polymer chemistry and material sciences .

Mechanism of Action

The mechanism of action of Methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

Pathways Involved: It can modulate various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to the following analogs:

Structural Analogs

Physicochemical Properties

- Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility (>50 mg/mL) compared to its free base (<10 mg/mL). Ethyl analogs show reduced solubility due to increased hydrophobicity .

- Conformational Flexibility: The cyclopentene ring introduces puckering (non-planar distortion), quantified by Cremer-Pople parameters (e.g., puckering amplitude ~0.5 Å), enhancing binding to chiral receptors. Saturated analogs (e.g., cyclopentane derivatives) exhibit less dynamic puckering .

- Stability: Dihydrochloride salts generally exhibit superior stability under ambient conditions compared to mono-salts or free bases. For example, the target compound remains stable at 25°C for >12 months, whereas ethyl analogs may degrade faster due to ester hydrolysis .

Biological Activity

Methyl 4-aminocyclopent-2-ene-1-carboxylate dihydrochloride, also known as (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride, is a chiral compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique cyclopentene structure with both amine and carboxylate functional groups. Its specific stereochemistry, indicated by the (1S,4R) configuration, is crucial for its biological interactions. The hydrochloride salt form enhances solubility and stability, making it suitable for medicinal applications.

Structural Characteristics

| Property | Description |

|---|---|

| Chemical Formula | C₁₁H₁₅Cl₂N₁O₂ |

| Molecular Weight | 248.15 g/mol |

| Stereochemistry | (1S,4R) |

| Solubility | Soluble in water and organic solvents |

Antimicrobial Effects

Preliminary studies suggest that methyl 4-aminocyclopent-2-ene-1-carboxylate dihydrochloride exhibits antimicrobial properties . It has shown potential in inhibiting the growth of various bacterial strains, indicating its utility in treating infections.

Analgesic Properties

Research has indicated that the compound may modulate pain pathways, presenting itself as a candidate for analgesic development. Its mechanism likely involves the inhibition of specific enzymes associated with pain perception and inflammation.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can affect various biological processes, including inflammation and pain modulation .

The mechanism of action involves the interaction of the amino group with biological macromolecules through hydrogen bonding and other biochemical interactions. The carboxylate ester can undergo hydrolysis to release active metabolites that further modulate biological processes .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the compound's effect on common bacterial strains. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.

- Analgesic Effect Evaluation : In a controlled experiment involving animal models, administration of the compound resulted in a notable reduction in pain responses compared to control groups, supporting its analgesic potential.

- Enzyme Inhibition Analysis : A study focused on the compound's interaction with cyclooxygenase enzymes showed competitive inhibition, which may explain its anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of methyl 4-aminocyclopent-2-ene-1-carboxylate dihydrochloride, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 4-amino-3-cyclopentene carboxylate | Similar cyclopentene structure | Different stereochemistry |

| Cyclopentene carboxylic acid | Lacks amino group | More acidic properties |

| 4-Aminocyclohexene carboxylic acid | Cyclohexene instead of cyclopentene | Potentially different biological activity |

Q & A

Q. What are the key steps in synthesizing Methyl 4-aminocyclopent-2-ene-1-carboxylate dihydrochloride?

The synthesis involves esterification and ring-opening reactions. For example, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one is treated with thionyl chloride and ethanol under controlled temperatures (0–30°C) to form the hydrochloride intermediate. Subsequent reduction in a dichloromethane/water mixture yields the final product. Reaction monitoring via TLC and pH adjustment ensures intermediate stability .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : Proton NMR (e.g., DMSO-d6 δ 9.18 ppm for amine protons, 3.79 ppm for methyl ester) confirms structural features and stereochemistry .

- HPLC : Purity analysis (>98%) is performed using reverse-phase chromatography with UV detection .

- Mass Spectrometry : Molecular weight verification (e.g., 163.602 g/mol) via ESI-MS .

Q. How should researchers handle this compound safely in the lab?

Follow GHS guidelines: wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of dust. Store in a desiccator at room temperature. In case of skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How can ring-puckering coordinates analyze conformational flexibility in this cyclopentene derivative?

Cremer-Pople parameters (e.g., amplitude q and phase angle φ) quantify non-planar ring distortions. Computational tools (DFT or MD simulations) model puckering modes, while X-ray crystallography validates predicted conformations. This is critical for understanding steric effects in drug-receptor interactions .

Q. What strategies resolve enantiomeric impurities in the synthesis of (1S,4R)-configured derivatives?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure crystals .

- Stereochemical Monitoring : Monitor reaction intermediates via polarimetry or circular dichroism .

Q. How can conflicting data on reaction yields or stereoselectivity be resolved?

- Controlled Replication : Repeat syntheses under inert atmospheres (N2/Ar) to exclude moisture/oxygen interference.

- Isotopic Labeling : Use deuterated solvents (e.g., CD3OD) to trace byproducts via NMR.

- Cross-Validation : Compare HPLC purity data with independent techniques like capillary electrophoresis .

Q. What computational methods predict the compound’s bioactivity as a medicinal chemistry intermediate?

- Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., enzymes or GPCRs).

- QSAR Models : Correlate substituent effects (e.g., ester vs. carboxylate) with activity using MOE or Schrödinger suites.

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

Q. How is X-ray crystallography applied to determine this compound’s crystal structure?

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure Solution : SHELXT (direct methods) generates initial phases, refined via SHELXL (full-matrix least-squares).

- Validation : Check R-factors (<5%), electron density maps, and PLATON for missed symmetry .

Methodological Notes

- Synthesis Optimization : Adjust thionyl chloride stoichiometry to minimize byproducts (e.g., sulfonic acid derivatives) .

- Crystallography Pitfalls : Twinning or disorder in crystals may require data merging from multiple datasets .

- Safety Compliance : Regularly audit lab protocols against JIS Z 7253:2019 standards for hazardous chemical management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.